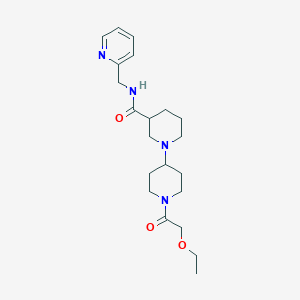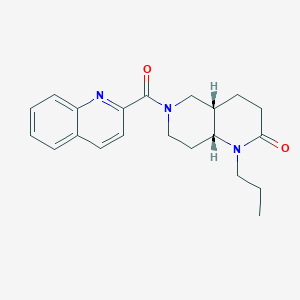
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime, also known as CLP290, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a small molecule that has been shown to modulate the activity of certain ion channels in the body, making it a promising candidate for the treatment of a variety of diseases and conditions.
作用机制
The mechanism of action of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime involves the modulation of TRPC channels, which are involved in a variety of physiological processes. By modulating the activity of these channels, this compound is able to affect a variety of biological processes, including calcium signaling, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate calcium signaling, which is involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cellular metabolism. Additionally, this compound has been shown to affect neuronal excitability, which is important for the regulation of neuronal activity in the brain and spinal cord.
实验室实验的优点和局限性
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it has been shown to have a high degree of specificity for certain ion channels, which makes it a useful tool for studying the function of these channels in the body. However, one limitation of this compound is that it can be difficult to work with in certain experimental systems, particularly those involving live animals.
未来方向
There are several future directions for research on 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime. One area of interest is the potential use of this compound for the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of epilepsy and cystic fibrosis, and further research in these areas is warranted. Finally, there is a need for further research on the mechanism of action of this compound, particularly with regard to its effects on ion channels and calcium signaling in the body.
合成方法
The synthesis of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde and ethyl acetoacetate to form 2-nitro-1,3-diphenylpropan-1-one. This intermediate is then reacted with hydrazine to form 2,3-diphenylquinoxaline, which is subsequently treated with hydroxylamine to yield this compound.
科学研究应用
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to modulate the activity of certain ion channels in the body, including the TRPC channels, which are involved in a variety of physiological processes. This makes this compound a promising candidate for the treatment of a variety of diseases and conditions, including neuropathic pain, epilepsy, and cystic fibrosis.
属性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-6-4-9(5-7-10)8-18-15-11-2-1-3-12-13(11)17-19-16-12/h4-7H,1-3,8H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCQQWBCBORCCT-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344460.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylthio)propyl]acetamide](/img/structure/B5344463.png)

![6-amino-2,3,4-trimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5344477.png)
![4-amino-N-(2-{[2-methoxy-4-(methylthio)benzoyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5344485.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)

![4-(2-{3-[(2-methoxyethyl)amino]-3-oxopropanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5344518.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344526.png)

![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)